4-(4-bromo-1H-pyrazol-1-yl)pyridine
Overview
Description
4-(4-bromo-1H-pyrazol-1-yl)pyridine is a heterocyclic compound with the molecular formula C8H6BrN3 and a molecular weight of 224.06 g/mol . This compound is characterized by the presence of a bromine atom attached to a pyrazole ring, which is further connected to a pyridine ring. It is commonly used in various fields of scientific research due to its unique chemical properties.
Mechanism of Action
Target of Action
It is known to be a pyrazole derivative , and pyrazole derivatives have been reported to inhibit liver alcohol dehydrogenase .
Mode of Action
It is reported to inhibit oxidative phosphorylation, the atp -32 p exchange reaction, and energy-dependent and independent calcium uptake . This suggests that it may interact with its targets by inhibiting key enzymatic reactions and disrupting ion transport.
Biochemical Pathways
Given its reported inhibition of oxidative phosphorylation , it can be inferred that it may affect the electron transport chain and ATP synthesis pathways. Disruption of these pathways could have downstream effects on energy production and cellular metabolism.
Result of Action
Its reported inhibition of oxidative phosphorylation and calcium uptake suggests that it could disrupt energy production and calcium signaling within cells, potentially leading to altered cellular function or viability.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-bromo-1H-pyrazol-1-yl)pyridine typically involves the reaction of 4-bromo-1H-pyrazole with pyridine derivatives under specific conditions. One common method includes the use of palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, where 4-bromo-1H-pyrazole is reacted with a pyridine boronic acid or ester in the presence of a palladium catalyst and a base .
Industrial Production Methods
Industrial production of this compound may involve large-scale batch or continuous flow processes, utilizing similar synthetic routes as described above. The choice of solvents, catalysts, and reaction conditions are optimized to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
4-(4-bromo-1H-pyrazol-1-yl)pyridine undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction reactions, altering the oxidation state of the nitrogen atoms in the pyrazole and pyridine rings.
Coupling Reactions: It can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form more complex molecules.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include nucleophiles such as amines, thiols, and alkoxides.
Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride.
Coupling Reactions: Palladium catalysts, bases like potassium carbonate, and solvents such as tetrahydrofuran (THF) or dimethylformamide (DMF).
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted pyrazole-pyridine derivatives, while coupling reactions can produce biaryl compounds .
Scientific Research Applications
4-(4-bromo-1H-pyrazol-1-yl)pyridine has a wide range of applications in scientific research:
Comparison with Similar Compounds
Similar Compounds
4-Bromo-1H-pyrazole: A precursor in the synthesis of 4-(4-bromo-1H-pyrazol-1-yl)pyridine, also used as an enzyme inhibitor.
4-Bromo-1-methyl-1H-pyrazole: Similar in structure but with a methyl group instead of a pyridine ring.
4-(1H-pyrazol-4-yl)pyridine: Lacks the bromine atom, used in similar applications as a building block in organic synthesis.
Uniqueness
This compound is unique due to the presence of both a bromine atom and a pyridine ring, which confer distinct chemical reactivity and biological activity. This makes it a valuable compound in the synthesis of complex molecules and in the study of enzyme inhibition .
Properties
IUPAC Name |
4-(4-bromopyrazol-1-yl)pyridine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6BrN3/c9-7-5-11-12(6-7)8-1-3-10-4-2-8/h1-6H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OMMHWBMJGFPIOU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=CC=C1N2C=C(C=N2)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6BrN3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
224.06 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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